molecular formula C34H66O4 B11939835 9-PAHSA-d9

9-PAHSA-d9

Cat. No.: B11939835
M. Wt: 547.9 g/mol
InChI Key: MHQWHZLXDBVXML-NPNXCVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid, commonly known as 9-PAHSA-d9, is a deuterated form of palmitic acid-9-hydroxy-stearic acid. This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. It has gained significant attention due to its potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-PAHSA-d9 involves the esterification of palmitic acid with hydroxy-stearic acid, where the nine protons of palmitoyl are replaced by deuterium. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

9-PAHSA-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

Mechanism of Action

The mechanism of action of 9-PAHSA-d9 involves its interaction with specific molecular targets and pathways. It has been shown to signal through G protein-coupled receptors (GPR120) to enhance insulin-stimulated glucose uptake in adipocytes. Additionally, it modulates autophagic flux and reduces myocardial hypertrophy, contributing to its beneficial effects in metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 9-PAHSA-d9

This compound stands out due to its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. Its unique interaction with GPR120 and its ability to modulate autophagic flux further distinguish it from other similar compounds .

Properties

Molecular Formula

C34H66O4

Molecular Weight

547.9 g/mol

IUPAC Name

9-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2

InChI Key

MHQWHZLXDBVXML-NPNXCVMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.